ETHYL 4-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a carbamoylmethyl group linked to a 5-methyl-1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the 5-methyl-1,2-oxazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the carbamoylmethyl group: This step involves the reaction of the oxazole derivative with a suitable isocyanate or carbamoyl chloride.
Formation of the piperazine ring: The piperazine ring can be synthesized via cyclization reactions involving ethylenediamine and dihaloalkanes.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxazole moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 4-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions of oxazole derivatives with biological targets such as enzymes or receptors.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can form hydrogen bonds or π-π interactions with active sites, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE: shares similarities with other oxazole and piperazine derivatives, such as:
Uniqueness
The unique combination of the oxazole moiety with the piperazine ring and the ethyl ester group in this compound provides distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and studying complex biological interactions.
Properties
IUPAC Name |
ethyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-3-20-13(19)17-6-4-16(5-7-17)9-12(18)14-11-8-10(2)21-15-11/h8H,3-7,9H2,1-2H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEMXBQJKWPMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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